molecular formula C16H14N4O3 B2713403 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797708-60-1

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide

Numéro de catalogue B2713403
Numéro CAS: 1797708-60-1
Poids moléculaire: 310.313
Clé InChI: NHQCBWQEAGTSFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure analysis of the compound is not available in the search results .


Chemical Reactions Analysis

The chemical reactions involving “N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide” are not available in the search results .

Applications De Recherche Scientifique

Synthesis and Biological Activity Prediction

The synthesis of compounds containing the 1,3,4-oxadiazole ring, including structures similar to "N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide", has been explored for predicting biological activity. A study by Kharchenko et al. (2008) discusses the one-pot condensation process leading to novel bicyclic systems and presents a prediction of biological activities for the synthesized compounds, indicating the method's potential for creating pharmacologically active molecules Kharchenko, Y., Detistov, O. S., & Orlov, V. (2008).

Anticancer and Anti-Inflammatory Agents

Research by Gangapuram and Redda (2009) focuses on the synthesis of N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides as potential anti-inflammatory and anticancer agents. This work highlights the compound's role in the development of treatments for inflammation and cancer Gangapuram, M., & Redda, K. (2009).

Anti-Influenza Virus Activity

A novel approach to synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles has been reported by Hebishy et al. (2020), demonstrating significant antiviral activities against the H5N1 influenza virus. This study presents a new route for creating compounds with potent antiviral properties, potentially offering new avenues for antiviral drug development Hebishy, A., Salama, H. T., & Elgemeie, G. (2020).

Antimicrobial Screening

Desai et al. (2016) synthesized thiazole-based 1,3,4-oxadiazoles heterocycles, demonstrating considerable potential antibacterial and antifungal activities. This study underlines the antimicrobial potential of compounds related to "N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide", showcasing their application in combating microbial infections Desai, N., Bhatt, N., & Dodiya, A. (2016).

Antitubercular Activity

Nayak et al. (2016) explored the synthesis and antitubercular screening of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, identifying lead molecules with promising antitubercular activities. This work emphasizes the role of 1,3,4-oxadiazole derivatives in developing new treatments for tuberculosis, highlighting their therapeutic potential Nayak, N., Ramprasad, J., & Dalimba, U. (2016).

Antioxidant Activity

Bondock, Adel, and Etman (2016) investigated the synthesis and antioxidant evaluation of 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, identifying compounds with excellent antioxidant activity. This study provides insights into the compound's utility in combating oxidative stress-related diseases Bondock, S., Adel, S., & Etman, H. (2016).

Mécanisme D'action

The mechanism of action of “N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide” is not available in the search results .

Orientations Futures

The future directions for the research and development of “N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide” are not available in the search results .

Propriétés

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-11-19-20-15(22-11)10-18-16(21)12-5-4-6-13(9-12)23-14-7-2-3-8-17-14/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQCBWQEAGTSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.